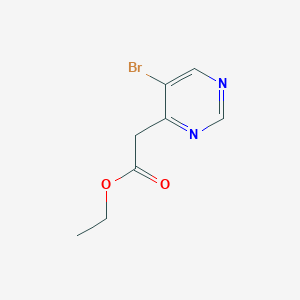

Ethyl 2-(5-bromopyrimidin-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-bromopyrimidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBIEVCWIOPJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(5-bromopyrimidin-4-yl)acetate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical properties of Ethyl 2-(5-bromopyrimidin-4-yl)acetate (CAS Number: 185030-22-2). Extensive searches of scientific literature and chemical databases indicate that while this compound is commercially available, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and reactivity are not publicly available. This document summarizes the available identifying information for this compound and, for comparative purposes, provides a detailed overview of the chemical properties and available experimental data for its structural isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate. The significant difference in the position of the acetate substituent on the pyrimidine ring between these two isomers will likely result in differing chemical and biological characteristics.

Introduction to this compound

This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery as the pyrimidine scaffold is a core component of many biologically active molecules. The bromo- and ethyl acetate functional groups offer potential sites for further chemical modification, making it a potentially useful building block in organic synthesis.

Despite its commercial availability, there is a notable absence of published experimental data for this specific isomer in the scientific literature.

Structural Isomerism

It is critical to distinguish this compound from its more extensively documented isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate. The position of the ethyl acetate group on the pyrimidine ring (position 4 versus position 2) is the key structural difference, which is expected to influence the molecule's electronic properties, reactivity, and biological activity.

Physicochemical Properties

This compound (CAS: 185030-22-2)

No experimental data for properties such as melting point, boiling point, or solubility for this compound have been found in the public domain. The following table summarizes the basic molecular identifiers.

| Property | Value |

| CAS Number | 185030-22-2 |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

Comparative Data: Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 1134327-91-5)

The following data are for the structural isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate , and are provided for reference purposes only. These values should not be assumed to be representative of the 4-yl isomer.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrN₂O₂ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Boiling Point (Predicted) | 295.9 ± 20.0 °C | [2] |

| Density (Predicted) | 1.518 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.46 ± 0.22 | |

| Appearance | White to yellow Solid-Liquid Mixture |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were found. For comparative purposes, predicted mass spectrometry data for the 2-yl isomer are presented.

Predicted Mass Spectrometry for Ethyl 2-(5-bromopyrimidin-2-yl)acetate

The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum.

| Adduct | m/z |

| [M+H]⁺ | 244.99202 |

| [M+Na]⁺ | 266.97396 |

| [M-H]⁻ | 242.97746 |

Experimental Protocols

No published experimental protocols for the synthesis, purification, or analysis of this compound were identified in the searched literature.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its biological activities.

Conclusion

This compound is a known chemical entity, as evidenced by its CAS number and commercial availability. However, a comprehensive review of publicly accessible scientific databases and literature reveals a significant lack of characterization data. Key physicochemical properties, spectroscopic data, and experimental protocols remain unreported. Researchers and drug development professionals interested in this compound should consider its uncharacterized nature and may need to perform foundational analytical studies to determine its properties. The data provided for the 2-yl isomer serves as a reference for a related structure but should be used with caution, as significant differences in properties and reactivity are expected between the two isomers.

References

Ethyl 2-(5-bromopyrimidin-4-yl)acetate molecular structure and IUPAC name

Technical Guide: Ethyl 2-(5-bromopyrimidin-2-yl)acetate

Note to the Reader: This technical guide focuses on the molecular structure, properties, and synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate . Extensive searches for "Ethyl 2-(5-bromopyrimidin-4-yl)acetate," the compound originally requested, did not yield specific public-domain information, suggesting it may be a less common or novel compound. The "-2-yl" isomer presented here is a closely related and well-documented compound of interest in chemical research and drug development.

Molecular Structure and IUPAC Name

Ethyl 2-(5-bromopyrimidin-2-yl)acetate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and an ethyl acetate group at the 2-position.

-

IUPAC Name: ethyl 2-(5-bromopyrimidin-2-yl)acetate[1]

-

Molecular Formula: C₈H₉BrN₂O₂[1]

-

Canonical SMILES: CCOC(=O)CC1=NC=C(C=N1)Br[1]

-

InChI Key: WJXDNGKSVNQDBZ-UHFFFAOYSA-N[1]

The structure consists of a central pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms. The bromine atom at position 5 enhances the molecule's potential for further functionalization through cross-coupling reactions. The ethyl acetate group at position 2 provides a reactive handle for various chemical transformations, making this compound a valuable building block in medicinal chemistry.

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for Ethyl 2-(5-bromopyrimidin-2-yl)acetate.

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | [1] |

| Exact Mass | 243.98474 Da | [1] |

| CAS Number | 1134327-91-5 | [1] |

| Density (Predicted) | 1.518 ± 0.06 g/cm³ | ChemBK |

| Boiling Point (Predicted) | 295.9 ± 20.0 °C | ChemBK |

| pKa (Predicted) | -0.46 ± 0.22 | ChemBK |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Experimental Protocols: Synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate

A representative synthesis for compounds of this class can be adapted from established methods for α-halogenation of carboxylic acids followed by esterification. A plausible synthetic route is outlined below, based on a general methodology.

Reaction Scheme:

(5-bromopyrimidin-2-yl)acetic acid + Ethanol --(H⁺ catalyst)--> Ethyl 2-(5-bromopyrimidin-2-yl)acetate + H₂O

Materials and Reagents:

-

(5-bromopyrimidin-2-yl)acetic acid

-

Anhydrous Ethanol (EtOH)

-

Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (5-bromopyrimidin-2-yl)acetic acid in an excess of anhydrous ethanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ethyl 2-(5-bromopyrimidin-2-yl)acetate can be further purified by column chromatography on silica gel if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate.

Caption: Synthetic workflow for Ethyl 2-(5-bromopyrimidin-2-yl)acetate.

References

In-Depth Technical Guide: Ethyl 2-(5-bromopyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including established pharmaceuticals. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, properties, and its potential as a building block in the synthesis of novel therapeutic agents. Due to the limited publicly available data specific to this isomer, this guide also incorporates general principles and methodologies applicable to the synthesis and potential applications of bromopyrimidine acetates in drug discovery.

Chemical Identity and Properties

This compound is a substituted pyrimidine with a bromo substituent at the 5-position and an ethyl acetate group at the 4-position.

| Identifier | Value |

| CAS Number | 185030-22-2[1] |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | This compound |

Synonyms

The following synonym has been identified for this compound:

-

(5-Bromo-pyrimidin-4-yl)-acetic acid ethyl ester

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of a pre-functionalized pyrimidine with an appropriate acetate derivative. For instance, starting from a commercially available brominated pyrimidine, a nucleophilic substitution or a cross-coupling reaction could be employed to introduce the ethyl acetate moiety.

A generalized workflow for the synthesis of such a compound is depicted below.

Caption: Proposed general workflow for the synthesis of this compound.

General Experimental Considerations

-

Reaction Conditions: The choice of solvent, temperature, and catalyst would be critical and would need to be optimized based on the specific reactants. Common solvents for such reactions include aprotic polar solvents like DMF or DMSO.

-

Purification: Purification of the final product would likely involve column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

-

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structural motifs suggest its potential as a valuable intermediate in medicinal chemistry. The pyrimidine ring is a key pharmacophore in a wide range of therapeutic agents.

Role as a Chemical Building Block

The bromine atom on the pyrimidine ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, enabling the synthesis of large libraries of compounds for biological screening. The ethyl acetate group can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Caption: Potential synthetic utility of this compound in drug discovery.

Biological Relevance of the Pyrimidine Scaffold

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to:

-

Anticancer: As components of nucleoside analogs that interfere with DNA and RNA synthesis.

-

Antiviral: Found in several antiviral drugs that target viral replication.

-

Antibacterial and Antifungal: The pyrimidine nucleus is present in various antimicrobial agents.

-

Kinase Inhibitors: Many small molecule kinase inhibitors, used in cancer therapy, incorporate a pyrimidine core.

Given this context, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic value in these areas.

Signaling Pathways and Biological Targets

There is currently no specific information available in the public domain linking this compound to any particular signaling pathway or biological target. Research efforts utilizing this compound would likely involve screening against various targets, such as kinases, proteases, or other enzymes, depending on the therapeutic area of interest. The general biological activities of pyrimidine derivatives suggest that compounds derived from this scaffold could potentially modulate pathways involved in cell proliferation, inflammation, and microbial growth.

Conclusion

This compound is a chemical intermediate with significant potential for use in drug discovery and development. While specific data on its synthesis and biological activity are limited, its structure, featuring a functionalizable pyrimidine core, makes it an attractive building block for the creation of diverse molecular libraries. Further research is warranted to explore the full potential of this compound in the generation of novel therapeutic agents. Researchers working with this compound will need to rely on general synthetic methodologies and broad screening approaches to uncover its potential applications.

References

Physical and chemical properties of Ethyl 2-(5-bromopyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-(5-bromopyrimidin-4-yl)acetate. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from related pyrimidine and pyridine analogues, alongside established principles of organic chemistry, to offer a predictive profile. This guide covers molecular and physical characteristics, predicted spectral data, a proposed synthesis protocol, and an analysis of its chemical reactivity and stability. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving pyrimidine-based scaffolds.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The presence of a bromo substituent and an acetate ester functional group suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical candidates. The strategic placement of the bromo group at the 5-position and the ethyl acetate moiety at the 4-position of the pyrimidine ring offers unique opportunities for chemical modification and exploration of structure-activity relationships.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₂ | Calculated |

| Molecular Weight | 245.07 g/mol | Calculated |

| IUPAC Name | This compound | Nomenclature |

| CAS Number | Not available | |

| Predicted Boiling Point | ~300-350 °C at 760 mmHg | Estimation based on related structures |

| Predicted Melting Point | Not available | |

| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, methanol). Limited solubility in water. | Based on general solubility of similar organic esters |

| Predicted Appearance | Off-white to pale yellow solid or oil | Analogy to similar compounds |

Spectral Data (Predicted)

The following table outlines the predicted spectral characteristics for this compound. These predictions are based on the analysis of similar compounds and standard chemical shift values.

| Technique | Predicted Data |

| ¹H NMR | - δ 8.9-9.1 (s, 1H, pyrimidine H-2) - δ 8.6-8.8 (s, 1H, pyrimidine H-6) - δ 4.1-4.3 (q, 2H, -OCH₂CH₃) - δ 3.8-4.0 (s, 2H, -CH₂COOEt) - δ 1.2-1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | - δ ~170 (C=O, ester) - δ ~160 (C-4 of pyrimidine) - δ ~158 (C-2 of pyrimidine) - δ ~155 (C-6 of pyrimidine) - δ ~118 (C-5 of pyrimidine) - δ ~62 (-OCH₂) - δ ~40 (-CH₂) - δ ~14 (-CH₃) |

| Mass Spectrometry (EI) | - M⁺ peaks at m/z 244 and 246 (due to ⁷⁹Br and ⁸¹Br isotopes) - Fragmentation patterns may include loss of -OEt (m/z 45), -COOEt (m/z 73), and Br (m/z 79/81). |

| Infrared (IR) | - ~1735 cm⁻¹ (C=O stretch, ester) - ~1550-1600 cm⁻¹ (C=N and C=C stretches, pyrimidine ring) - ~1100-1300 cm⁻¹ (C-O stretch, ester) - ~600-700 cm⁻¹ (C-Br stretch) |

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry. The following protocol outlines a generalized approach.

Proposed Synthesis of this compound

This synthesis involves the condensation of a β-ketoester equivalent with an amidine, a common strategy for pyrimidine ring formation.

Materials:

-

Ethyl 3-bromo-2,4-dioxopentanoate (or a suitable precursor)

-

Formamidine hydrochloride

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add a solution of ethyl 3-bromo-2,4-dioxopentanoate (1 equivalent) in anhydrous ethanol dropwise at room temperature. Stir the mixture for 30 minutes.

-

Condensation: Add formamidine hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the pyrimidine ring and its substituents.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system.[1][2] This makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, which are further activated by the two nitrogen atoms.[1][2] Electrophilic substitution is generally difficult on the pyrimidine ring itself.[1]

-

Bromo Substituent: The bromine atom at the 5-position can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at this position. It can also be displaced by strong nucleophiles under certain conditions.

-

Ethyl Acetate Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The α-protons of the acetate group are acidic and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.

Signaling Pathways and Logical Relationships

As a novel chemical entity, the specific biological activities and involvement of this compound in signaling pathways have not been reported. However, the pyrimidine scaffold is a common feature in molecules that interact with a variety of biological targets, including kinases, polymerases, and other enzymes. The logical workflow for investigating the biological potential of this compound is outlined below.

Caption: Experimental workflow for the synthesis, screening, and development of this compound as a potential therapeutic agent.

Conclusion

This compound represents a promising but under-characterized chemical entity. This guide provides a foundational understanding of its predicted properties and a practical approach to its synthesis and potential applications. The versatile functionalities present in this molecule make it an attractive starting point for the synthesis of more complex molecules with potential biological activity. Further experimental investigation is warranted to validate the predicted data and to fully explore the therapeutic potential of this compound and its derivatives.

References

In-depth Technical Guide: Spectral Data of Ethyl 2-(5-bromopyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its pyrimidine core. The characterization of such molecules is fundamental for confirming their structure and purity, which are critical aspects of the drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential tools for the comprehensive analysis of these compounds.

This technical guide aims to provide a detailed overview of the spectral data for this compound. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental spectral data for this specific isomer. While data for related isomers, such as Ethyl 2-(5-bromopyrimidin-2-yl)acetate, is accessible, the specific spectral fingerprint for the 4-yl-acetate isomer remains largely undocumented in public domains.

This guide will, therefore, present a template for the expected data based on the analysis of structurally similar compounds and will outline the general experimental protocols for acquiring such data. This will serve as a valuable resource for researchers who synthesize this compound and require a framework for its characterization.

Predicted Spectral Data

The following tables outline the expected spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H-6 (pyrimidine ring) |

| ~8.6 | s | 1H | H-2 (pyrimidine ring) |

| ~4.2 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0 | s | 2H | -CH₂ -COO- |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃ s: singlet, t: triplet, q: quartet

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (ester) |

| ~160 | C -4 (pyrimidine ring) |

| ~158 | C -2 (pyrimidine ring) |

| ~157 | C -6 (pyrimidine ring) |

| ~120 | C -5 (pyrimidine ring, C-Br) |

| ~62 | -O-CH₂ -CH₃ |

| ~40 | -CH₂ -COO- |

| ~14 | -O-CH₂-CH₃ |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 244/246 | [M]⁺ (presence of Br isotope pattern) |

| 199/201 | [M - OCH₂CH₃]⁺ |

| 171/173 | [M - COOCH₂CH₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1550-1450 | C=N and C=C stretching (pyrimidine ring) |

| ~1250 | C-O stretch (ester) |

| ~650 | C-Br stretch |

Sample State: KBr pellet or thin film

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis Protocol

A plausible synthetic route for this compound could involve the reaction of a suitable starting material, such as 5-bromo-4-chloropyrimidine, with ethyl acetoacetate followed by deacetylation, or a direct substitution reaction with ethyl lithioacetate. A generalized procedure is outlined below:

-

Reaction Setup: To a solution of 5-bromo-4-chloropyrimidine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to a low temperature (e.g., -78 °C).

-

Reagent Addition: Slowly add a solution of ethyl lithioacetate (prepared by treating ethyl acetate with a strong base like lithium diisopropylamide (LDA)) to the cooled solution of the pyrimidine derivative.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectral Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically requiring a longer acquisition time.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, paying close attention to the isotopic pattern of bromine.

-

-

Infrared Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for oils or low-melting solids, a spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from the synthesis of the target compound to its full spectral characterization.

Caption: Experimental workflow from synthesis to spectral characterization.

Conclusion

The Potent Edge: A Technical Guide to the Biological Activity of Brominated Pyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. The strategic introduction of a bromine atom to this heterocyclic core has unlocked a diverse and potent range of biological activities, making brominated pyrimidines a compelling area of focus for drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted biological landscape of brominated pyrimidine scaffolds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Anticancer Activity: Targeting the Machinery of Malignancy

Brominated pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected brominated pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Name | Target/Class | Cell Line | IC50 (µM) | Reference |

| PD173955 | Bcr-Abl Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | 0.002-0.035 | [1] |

| SKI DV-M016 | Bcr-Abl Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | Potent, higher than imatinib | [2] |

| PD166326 | Bcr-Abl Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | Potent, higher than imatinib | [2] |

| Compound 3a | Pyridine-fused pyrimidine | A549 (Lung Carcinoma) | 5.988 | [3] |

| Compound 9b | Pyrimidine derivative | MCF-7 (Breast Cancer) | <0.1 | [3] |

| Compound 9c | Pyrimidine derivative | A549 (Lung Carcinoma) | <0.1 | [3] |

| DMP11 | Bcr-Abl Degrader | K562 (Chronic Myeloid Leukemia) | Significant inhibition | [4] |

| DMP11 | Bcr-Abl Degrader | KA (Imatinib-resistant CML) | Significant inhibition | [4] |

Note: "Potent, higher than imatinib" indicates that the source mentions higher potency than the standard drug imatinib, but does not provide a specific IC50 value.

Key Signaling Pathway: Bcr-Abl and Downstream Signaling

Many brominated pyrimidines exert their anticancer effects by inhibiting the Bcr-Abl tyrosine kinase, a fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML). Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and survival.

Induction of Apoptosis

Beyond kinase inhibition, some brominated pyrimidines have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is orchestrated by a complex network of proteins.

Antimicrobial Activity: A Weapon Against Drug-Resistant Pathogens

The emergence of antibiotic-resistant bacteria poses a significant global health threat. Brominated pyrimidines have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated pyrimidine derivatives against S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Halogenated Pyrrolopyrimidines | Compound 9e | S. aureus ATCC 25923 | <60 | [5] |

| Halogenated Pyrrolopyrimidines | Compound 10d | S. aureus ATCC 25923 | <60 | [5] |

| Halogenated Pyrrolopyrimidines | Compound 10e | S. aureus ATCC 25923 | <60 | [5] |

| Multi-halogenated indoles (for comparison) | 6-bromo-4-iodoindole | MRSA | 20-30 | [6] |

Antiviral Activity: Combating Viral Infections

Certain brominated pyrimidine nucleoside analogues have demonstrated notable antiviral activity, particularly against herpes simplex virus (HSV). These compounds often act as inhibitors of viral DNA synthesis.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of representative brominated pyrimidine nucleosides. The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

| Compound Name | Virus | EC50 (µg/mL) | Reference |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Potent | [7] |

| 5-Bromocytosine derivative of PME | DNA viruses | Active | [8] |

| 1-((2-bromomethyl-3-hydroxy-2-hydroxymethyl)prop-1-yl)-6-methyl-2-methylthiopyrimidin-4(1H)-one | Hepatitis B Virus (HBV) | Moderately active | [9] |

Other Biological Activities: Expanding the Therapeutic Horizon

Beyond their well-documented anticancer, antimicrobial, and antiviral properties, brominated pyrimidine scaffolds have shown potential in other therapeutic areas, such as bone regeneration.

Bone Anabolic Activity: BMP2/SMAD1 Signaling

One notable example is a brominated pyrimidine derivative that promotes osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and robust experimental design is paramount in drug discovery. This section provides detailed methodologies for key assays used to evaluate the biological activities of brominated pyrimidine derivatives.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the brominated pyrimidine compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.

Workflow:

Detailed Protocol:

-

Prepare Compound Dilutions: Prepare a stock solution of the brominated pyrimidine in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare Inoculum: Prepare a bacterial suspension from a fresh culture of S. aureus and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

ADP-Glo™ Kinase Assay for Bcr-Abl Inhibition

This luminescent assay measures the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light is proportional to the amount of ADP produced and thus to the kinase activity.

Workflow:

Detailed Protocol:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction containing recombinant Bcr-Abl enzyme, a suitable substrate (e.g., Abltide), ATP, and varying concentrations of the brominated pyrimidine inhibitor in a kinase buffer.

-

Stop Reaction and Deplete ATP: After a defined incubation period (e.g., 60 minutes at room temperature), add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

Conclusion

Brominated pyrimidine scaffolds represent a versatile and potent class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and beyond underscores their potential as starting points for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to fuel innovation in this exciting field of medicinal chemistry.

References

- 1. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of wild-type and mutant Bcr-Abl by pyrido-pyrimidine-type small molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide to Key Targets

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery and development, the pyrimidine scaffold has emerged as a cornerstone for the design of novel therapeutics. This technical guide provides an in-depth analysis of the key therapeutic targets of pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes extensive quantitative data, details crucial experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of the therapeutic potential of this versatile heterocyclic compound.

Pyrimidine and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This therapeutic versatility stems from the ability of the pyrimidine ring to interact with a wide array of biological targets, serving as a privileged structure in medicinal chemistry.[4][5][6]

Key Therapeutic Targets in Oncology

The fight against cancer represents a major focus for the application of pyrimidine derivatives, with several established and emerging molecular targets.

Protein Kinases: The Central Hub of Cancer Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been extensively developed as potent kinase inhibitors.[4]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[1] Pyrimidine-based inhibitors have shown significant efficacy against various CDKs, including CDK2 and CDK9, inducing cell cycle arrest and apoptosis.[7]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Pyrimidine derivatives have been designed to inhibit Aurora kinases, particularly Aurora A, leading to mitotic defects and tumor growth inhibition.[3][8]

-

Epidermal Growth Factor Receptor (EGFR): A well-validated target in several cancers, EGFR tyrosine kinase activity is effectively inhibited by a number of pyrimidine-based drugs.[4][6][9] These inhibitors are particularly effective against tumors harboring activating EGFR mutations.

-

Other Oncogenic Kinases: The therapeutic reach of pyrimidine derivatives extends to other important kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Focal Adhesion Kinase (FAK), Janus Kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's Tyrosine Kinase (BTK).[10][11][12]

Dihydroorotate Dehydrogenase (DHODH): Targeting Cancer Metabolism

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[13][14][15] Inhibition of DHODH by pyrimidine derivatives depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, making it a promising metabolic target.[16][17]

Other Anticancer Mechanisms

-

Thymidylate Synthase: A classic target for pyrimidine antimetabolites like 5-fluorouracil.[8]

-

DNA Polymerase: Pyrimidine nucleoside analogs can be incorporated into DNA, leading to chain termination and inhibition of DNA replication.[8]

-

DNA Methyltransferase (DNMT): Some pyrimidine analogs can inhibit DNMTs, leading to epigenetic modifications that can reactivate tumor suppressor genes.[8]

Antimicrobial Targets of Pyrimidine Derivatives

Beyond oncology, pyrimidine derivatives have shown significant promise as antimicrobial agents. A key target in this area is DNA gyrase , a bacterial topoisomerase essential for DNA replication.[16] Inhibition of this enzyme leads to bacterial cell death.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrimidine derivatives against their respective targets, as reported in the scientific literature.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

| Compound/Derivative Class | Target Kinase | IC50/Ki Value | Cell Line/Assay Condition |

| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK2/cyclin A | 83 nM (IC50) | In vitro kinase assay |

| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK9/cyclin T1 | 65 nM (IC50) | In vitro kinase assay |

| N-trisubstituted pyrimidine derivative (11j) | Aurora A | 7.1 nM (IC50) | In vitro kinase assay |

| Pyrimidine-based derivative (13) | Aurora A | < 200 nM (IC50) | Proliferation of SCLC cell lines |

| Pyrazolo[3,4-d]pyrimidine derivative (16) | EGFR | 0.034 µM (IC50) | In vitro kinase assay |

| Pyrimidine-5-carbonitrile derivative (10b) | EGFR | 8.29 nM (IC50) | In vitro kinase assay |

| Tetrahydropyrido[4,3-d]pyrimidine derivatives (5-10) | EGFR | 8-18 nM (IC50) | In vitro kinase assay |

| Thiapyran-pyrimidine derivative (13a) | EGFR T790M/L858R | Excellent activity | In vitro kinase assay |

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Dihydroorotate Dehydrogenase (DHODH)

| Compound/Derivative | Target | Ki/IC50 Value | Assay Condition |

| D,L-5-trans-methyl DHO | DHO-dehase | 45 µM (Ki) | Enzyme inhibition assay |

| Teriflunomide | Human DHODH | ~600 nM (IC50) | Noncompetitive binding to ubiquinone |

| IMU-838 | DHODH | 160 nM (IC50) | In vitro activity |

| S312 | DHODH | 29.2 nM (IC50) | In vitro activity |

| S416 | DHODH | 7.5 nM (IC50) | In vitro activity |

Table 3: Minimum Inhibitory Concentration (MIC) of Antimicrobial Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC Value (µg/mL) |

| Pyrimidine derivative (S1) | S. aureus | 16.26 |

| Pyrimidine derivative (S7) | B. subtilis | 17.34 |

| Pyrimidine derivative (S7) | E. coli | 17.34 |

| Pyridothienopyrimidine derivatives | Gram-positive & Gram-negative bacteria | Significant activity |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test pyrimidine derivative

-

96- or 384-well plates

-

Phosphocellulose paper or other capture method for radiolabeled assays

-

Scintillation counter or plate reader (for non-radiometric assays)

Procedure:

-

Prepare serial dilutions of the pyrimidine derivative in DMSO.

-

In a multi-well plate, add the kinase, substrate, and pyrimidine derivative (or DMSO for control) in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radiometric assays (e.g., FRET or luminescence-based), the signal is read on a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Test pyrimidine derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Test pyrimidine derivative

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the pyrimidine derivative for a specific time.

-

Harvest the cells (by trypsinization for adherent cells) and wash with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark to allow for DNA staining and RNA degradation.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[2][5][19]

Apoptosis Assay using Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

-

Cancer cell lines

-

Test pyrimidine derivative

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with the pyrimidine derivative to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for about 15 minutes.[1][4]

-

Analyze the stained cells by flow cytometry.[1]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

DHODH Enzyme Activity Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic or fluorogenic substrate.

Materials:

-

Recombinant DHODH enzyme

-

Dihydroorotate (DHO) - the substrate

-

Electron acceptor (e.g., 2,6-dichloroindophenol (DCIP) or a fluorogenic probe)

-

Coenzyme Q10 (CoQ10)

-

Assay buffer

-

Test pyrimidine derivative

-

Microplate spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of the pyrimidine derivative.

-

In a microplate, combine the DHODH enzyme and the test compound in the assay buffer and pre-incubate.

-

Initiate the reaction by adding DHO and the electron acceptor/CoQ10 mixture.

-

Monitor the change in absorbance or fluorescence over time, which is proportional to the DHODH activity.

-

Calculate the rate of the reaction for each compound concentration and determine the IC50 value.[3][20][21]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

96-well microtiter plates

-

Test pyrimidine derivative

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the pyrimidine derivative in the broth in the wells of a 96-well plate.[6][22][23]

-

Inoculate each well with a standardized bacterial suspension.[6][9][22]

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimidine derivatives and typical experimental workflows.

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Caption: Cell Cycle Regulation and Points of Inhibition by Pyrimidine Derivatives.

Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Caption: General Experimental Workflow for Anticancer Pyrimidine Derivatives.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The diverse range of biological targets, coupled with the chemical tractability of the pyrimidine ring, ensures its continued importance in medicinal chemistry. This guide provides a foundational resource for researchers in the field, summarizing the current landscape of pyrimidine-based drug discovery and offering detailed methodologies to accelerate further research and development efforts. The ongoing exploration of new pyrimidine derivatives holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. kumc.edu [kumc.edu]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. protocols.io [protocols.io]

- 18. clyte.tech [clyte.tech]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active molecules. Despite its commercial availability, the specific discovery and historical development of its synthesis are not extensively documented in readily accessible scientific literature. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound, based on established principles of heterocyclic chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical synthesis of this important intermediate.

Introduction

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Functionalized pyrimidines, such as this compound, serve as versatile intermediates for the construction of more complex molecular architectures. The presence of a bromo substituent and an ester side chain on the pyrimidine ring offers multiple reaction sites for further chemical modifications, making it a valuable tool in drug discovery and development.

This guide outlines a proposed synthetic route to this compound, leveraging common starting materials and well-understood reaction mechanisms.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a nucleophilic substitution reaction on a pre-functionalized pyrimidine ring. A plausible and efficient method involves the reaction of a dihalogenated pyrimidine with the enolate of an ethyl acetate equivalent. The proposed two-step synthesis starts from the commercially available 5-bromopyrimidine.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic pathway. These are based on standard laboratory procedures for similar chemical transformations.

Step 1: Synthesis of 5-Bromo-4-chloropyrimidine

This step involves the chlorination of 5-bromopyrimidin-4-one, which can be sourced commercially or prepared from 5-bromopyrimidine.

Reaction:

Caption: Chlorination of 5-bromopyrimidin-4-one.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-bromopyrimidin-4-one (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-4-chloropyrimidine.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloro group in 5-bromo-4-chloropyrimidine with the enolate of ethyl acetate.

Reaction:

Caption: Nucleophilic substitution with ethyl acetate enolate.

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl acetate (1.5 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.

-

Add a solution of 5-bromo-4-chloropyrimidine (1 equivalent) in dry THF dropwise to the enolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 5-Bromopyrimidin-4-one | C₄H₃BrN₂O | 174.98 | White to off-white solid | 188-192 | N/A |

| 5-Bromo-4-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | White to light yellow solid | 45-48 | N/A |

| This compound | C₈H₉BrN₂O₂ | 245.08 | Off-white to yellow solid or oil | N/A | N/A |

Table 2: Proposed Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Chlorination | POCl₃ | Neat | 105-110 | 4-6 | 70-85 |

| 2 | Nucleophilic Substitution | NaH, Ethyl Acetate | THF | 0 to RT | 12-24 | 50-70 |

Logical Workflow Diagram

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Overall workflow for the proposed synthesis.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route to this compound. The outlined procedures are based on well-established and reliable chemical transformations commonly employed in heterocyclic synthesis. The provided experimental details, data tables, and workflow diagrams are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the practical and efficient synthesis of this important building block. Further optimization of reaction conditions may be necessary to achieve higher yields and purity in a laboratory setting.

Technical Guide: Safety, Handling, and GHS Information for Ethyl 2-(5-bromopyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for Ethyl 2-(5-bromopyrimidin-4-yl)acetate has been found in publicly available databases. The following information is compiled by analogy with the closely related isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate, and from general knowledge of the reactivity of brominated pyrimidines and ethyl acetate derivatives. This guide should be used as a preliminary safety reference, and a thorough risk assessment should be conducted before handling this compound.

Executive Summary

This compound is a halogenated heterocyclic compound with potential applications as a building block in pharmaceutical and agrochemical research. Due to the presence of a brominated pyrimidine ring, this compound is expected to be a reactive intermediate. This guide provides a detailed overview of the presumed safety, handling, and GHS information for this compound, based on data from its 2-yl isomer and related compounds. All personnel handling this substance should be adequately trained in the safe handling of hazardous chemicals.

GHS Information (Inferred)

The GHS classification for this compound is inferred from its isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate.[1]

Signal Word: Warning

Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P319: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₂ | PubChem |

| Molecular Weight | 245.07 g/mol | [1] |

| IUPAC Name | This compound | N/A |

Reactivity and Handling

Chemical Reactivity

The reactivity of this compound is primarily dictated by the C-Br bond on the electron-deficient pyrimidine ring. This makes it a versatile intermediate for various chemical transformations.

-

Cross-Coupling Reactions: The C-Br bond is susceptible to oxidative addition with palladium(0) catalysts, making it a suitable substrate for Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by strong nucleophiles.

Incompatible Materials

-

Strong Oxidizing Agents: May react violently.

-

Strong Reducing Agents: May lead to decomposition.

-

Strong Acids and Bases: Can cause hydrolysis of the ester functionality.

-

Nucleophiles: May undergo substitution reactions, which could be exothermic.

Hazardous Decomposition Products

Upon combustion or thermal decomposition, this compound may release:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide (HBr) gas

Experimental Protocols

Note: No specific experimental protocol for the synthesis or handling of this compound was found. The following is a representative protocol for the synthesis of a related compound, ethyl 2-(4-formamidopyrimidin-2-yl)acetate, to illustrate general laboratory procedures for this class of molecules.[2]

Representative Synthesis: Hydrogenation of a Chlorinated Precursor

-

Reaction Setup: To a solution of ethyl 2-(6-chloro-4-formamidopyrimidin-2-yl)acetate (2.3 g) and sodium acetate (0.93 g) in 80% ethanol (50 ml), add 10% palladium on carbon (0.2 g).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 8 hours at ambient temperature.

-

Workup:

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add ethyl acetate and a small amount of water.

-

Separate the ethyl acetate layer.

-

Extract the aqueous layer with ethyl acetate.

-

-

Purification:

-

Combine the organic layers, wash with water, and dry over magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting oily substance by column chromatography on silica gel using a mixture of benzene and ethyl acetate as the eluent.

-

Visualizations

Safe Handling Workflow

Caption: General workflow for safely handling hazardous chemical intermediates.

Logical Relationship for Risk Mitigation

Caption: Logical relationship between identified hazards and control measures.

References

Technical Guide: Solubility Profile of Ethyl 2-(5-bromopyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility of Ethyl 2-(5-bromopyrimidin-4-yl)acetate in common laboratory solvents. Due to a lack of publicly available quantitative data, this guide focuses on established experimental protocols for determining solubility. It includes methodologies for qualitative and quantitative assessments and presents a framework for data presentation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo screening. A comprehensive solubility profile enables researchers to select appropriate solvent systems for reaction chemistry, chromatography, and biological assays.

This guide outlines standard procedures for determining the solubility of this compound, as direct experimental data is not readily found in current literature.

Physicochemical Properties (for context)

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₂ | - |

| Molecular Weight | 245.07 g/mol | - |

| Appearance | Solid (predicted) | - |

| Storage | Sealed in dry, 2-8°C | BLDpharm |

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents has not been published in peer-reviewed literature or major chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Molarity (mol/L) | g/L | mg/mL | Qualitative Solubility |

| Water | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available | Data not available |

| Isopropanol | Data not available | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available | Data not available |

| Dimethylformamide | Data not available | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are generalized protocols that can be adapted to determine the solubility of this compound.

4.1. Visual Method (Qualitative to Semi-Quantitative)

This method provides a rapid, initial assessment of solubility.

-

Objective: To qualitatively determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent.

-

Procedure:

-

Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a clear vial.[1]

-

Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.

-

Visually inspect the solution against a contrasting background for any undissolved particles.[4] A clear solution indicates solubility at that concentration.

-

If the compound dissolves, incrementally add more of the compound until a saturated solution with visible excess solid is formed.

-

If the compound does not dissolve, incrementally add more solvent until the compound fully dissolves.

-

-

Data Interpretation: Solubility can be expressed in qualitative terms (e.g., "soluble," "slightly soluble," "insoluble") or as an approximate concentration range.

4.2. Gravimetric Method (Quantitative)

This is a classic and straightforward quantitative method.

-

Objective: To determine the exact concentration of a saturated solution.

-

Procedure:

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm) is recommended.[6][7]

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue.

-

The difference in weight gives the mass of the dissolved compound.

-

-

Calculation: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))